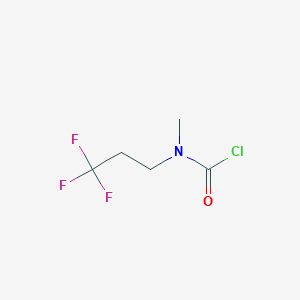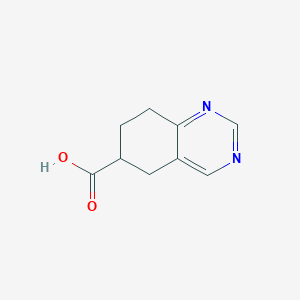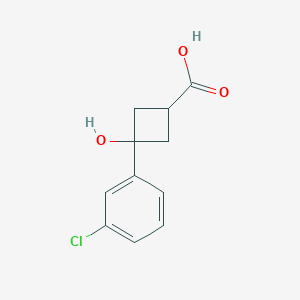![molecular formula C7H12ClNO2 B1432565 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one CAS No. 1245938-95-7](/img/structure/B1432565.png)
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one
Übersicht
Beschreibung
1-(2-(Chloromethyl)morpholin-4-yl]ethan-1-one, also known as 4-Chloromethylmorpholine (4-CMM), is an organic compound that has a variety of uses in scientific research. It has been used in organic synthesis, as a catalyst for the synthesis of certain compounds, and as a reagent for the characterization of organic molecules. 4-CMM is a versatile compound that can be used for a variety of purposes in the laboratory.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
- 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one derivatives exhibit potential as antioxidants. QSAR-analysis indicates that factors like polarization, dipole moment, and molecular size significantly affect antioxidant activity. Molecules with smaller volume and surface area show higher antioxidant activity (Drapak et al., 2019).
Corrosion Inhibition
- Complexes involving 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one show promising corrosion inhibition properties on mild steel, as indicated by electrochemical studies. This opens a bridge between coordination chemistry and corrosion engineering (Das et al., 2017).
Organometallic Chemistry
- The compound has applications in organometallic chemistry, particularly in the synthesis of palladium(II) and mercury(II) complexes. These complexes are structurally characterized and show unique bonding and molecular interactions (Singh et al., 2000).
Anticonvulsive and Cholinolytic Activities
- Derivatives of 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one exhibit significant anticonvulsive and peripheral n-cholinolytic activities, expanding its potential in neuropharmacological research (Papoyan et al., 2011).
Microwave-Assisted Synthesis
- This compound is utilized in microwave-assisted synthetic routes for Mannich bases. This environmentally friendly methodology offers an alternative for the synthesis of mono- and disubstituted Mannich bases (Aljohani et al., 2019).
Potential Analgesic Applications
- The compound's derivatives are explored for their potential as powerful synthetic opiates, targeting opioid receptors. This is based on docking studies and asymmetric synthesis methods (Borowiecki, 2022).
X-Ray Crystal Structure and Hirshfeld Analysis
- The compound is studied for its molecular packing and interactions using X-ray crystal structure and Hirshfeld analysis. This contributes to understanding its molecular geometry and intermolecular interactions (Al-Majid et al., 2020).
Synthesis of Novel Derivatives
- Research includes the synthesis of novel derivatives containing the 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one structure, which exhibit various chemical properties and potential applications in different fields of chemistry (Bhat et al., 2018).
Eigenschaften
IUPAC Name |
1-[2-(chloromethyl)morpholin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-6(10)9-2-3-11-7(4-8)5-9/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGXWHYIRNXEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)
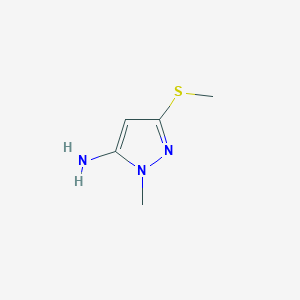
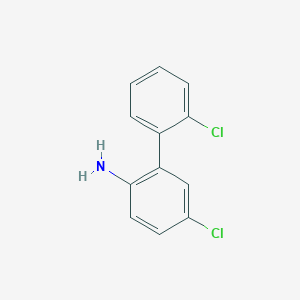
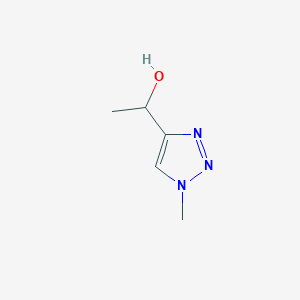
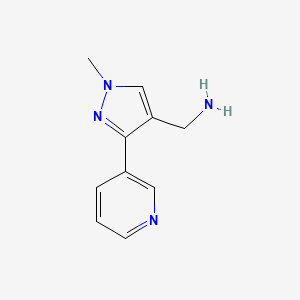
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)
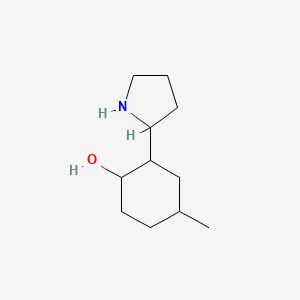
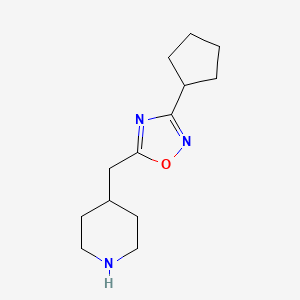
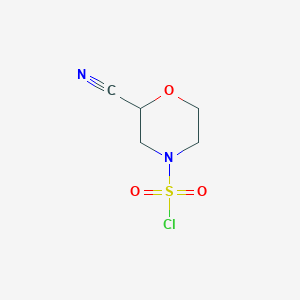
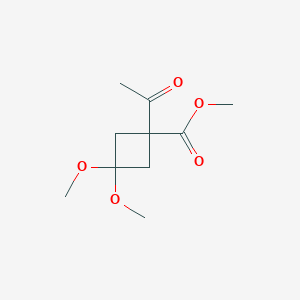
![[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine](/img/structure/B1432498.png)
